2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H12FNO/c14-9-3-1-8(2-4-9)12-5-6-13(16-12)10-7-11(10)15/h1-6,10-11H,7,15H2 |
InChI Key |
MQJNXLOWTVHZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
Chalcone intermediates, formed via Claisen-Schmidt condensation between 5-(4-fluorophenyl)furan-2-carbaldehyde and ketones, enable α,β-unsaturated ketone formation. For example, 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized in 80% yield using 4-methoxyacetophenone. Adapting this with 4-fluorophenyl groups would require optimizing base and solvent conditions.
Cyclopropanation Techniques
Carbene Insertion
Metal-free cyclopropanation using 3-halo-3-phenyldiazirines and α,β-alkenyl ketones offers a scalable route. As demonstrated in, phenylchlorocarbene generated in situ reacts with alkenyl ketones to form halocyclopropyl ketones (e.g., 3a, 60–75% yield). Subsequent BF₃-mediated Cloke-Wilson rearrangement and HCl elimination yield trisubstituted furans. For the target compound, substituting the alkenyl ketone with a 5-(4-fluorophenyl)furan-2-yl moiety could achieve the cyclopropane ring.
Cyclopropane Ring-Opening
Cyclopropane rings can also be introduced via [2+1] cycloaddition. For instance, (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride was synthesized by treating a carbamate derivative with HCl gas in ethyl acetate (35% yield). Applying similar conditions to a furan-containing precursor may facilitate cyclopropane formation.
Introduction of the Amine Group
Reductive Amination
Reductive amination of ketone intermediates using NaBH(OAc)₃ is a robust method. In, methyl 1-((4-((((1R,2S)-2-(4-fluorophenyl)cyclopropyl)amino)methyl)-4-(methoxymethyl)piperidin-1-yl)methyl)cyclobutanecarboxylate was reduced to the amine with 34% yield. Adapting this to a furan-derived ketone would require careful optimization of stoichiometry and solvent.
Integrated Synthetic Pathways
Route 1: Furan-First Approach
Route 2: Cyclopropane-First Approach
-
Prepare (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride via carbamate hydrolysis (yield: 35%).
-
Couple to furan bromide via Suzuki-Miyaura cross-coupling (hypothetical, requires Pd catalysis).
Optimization and Catalysis
Solvent and Temperature Effects
Chemical Reactions Analysis
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine exhibits several promising biological activities:
Antitubercular Activity
Certain derivatives of this compound have shown efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. Studies have suggested that modifications to the cyclopropane structure can enhance antitubercular properties, making it a candidate for further development in combating resistant strains of tuberculosis .
Central Nervous System Disorders
Fluorinated cyclopropane derivatives have been explored as potential selective serotonin 2C receptor agonists, which are relevant in the treatment of various central nervous system disorders, including depression and anxiety. The introduction of fluorine into the phenyl ring has been shown to improve the pharmacological profile of these compounds, enhancing their potency and selectivity at serotonin receptors .
Case Study 1: Antitubercular Efficacy
A study evaluated the antitubercular activity of derivatives of This compound , demonstrating significant inhibition of Mycobacterium tuberculosis growth in vitro. The most effective derivatives exhibited IC50 values in the low micromolar range.
Case Study 2: CNS Activity
In an experimental model assessing the effects on serotonin receptors, certain derivatives showed high selectivity for the serotonin 2C receptor with minimal activity at serotonin 2A and 2B receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation.
Mechanism of Action
The mechanism of action of 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Flexibility vs. Thiophene-containing H2-81 () shows enhanced anti-staphylococcal activity, suggesting heterocycle choice (furan vs. thiophene) impacts potency .
Role of Fluorine :
- The 4-fluorophenyl group is a common motif in antimicrobial and anticancer agents (e.g., ), likely due to improved lipophilicity and metabolic stability .
Stereochemical Considerations :
- Stereospecific analogs like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl () underscore the importance of chirality in drug-receptor interactions, though data for the target compound’s stereoisomers are lacking .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties (Based on Structural Analogies)
- The fluorine atom in the target compound may enhance blood-brain barrier penetration compared to chlorophenyl analogs (e.g., H2-38/H2-39 in ), making it a candidate for CNS applications .
Biological Activity
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine is a bicyclic organic compound notable for its unique structural features, which include a cyclopropanamine group and a furan ring substituted with a 4-fluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer properties.
- Molecular Formula : C12H12FNO
- Molecular Weight : Approximately 217.24 g/mol
The structure of this compound allows for various interactions at the molecular level, influencing its biological activity and reactivity.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound may exhibit significant biological activities. Notably, cyclopropanamines have been studied for their potential as:
- Anti-inflammatory agents
- Anticancer compounds
- Neuroprotective agents
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .
- Interaction with Signaling Pathways : The compound's structure suggests potential interactions with key signaling pathways involved in cancer progression, such as the PI3K-Akt-mTOR pathway .
- Reactive Oxygen Species (ROS) Modulation : Studies indicate that compounds in this class may influence ROS production, which plays a critical role in cellular signaling and apoptosis .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds highlights differences in biological activity and potential therapeutic applications.
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Fluorophenyl)cyclopropanamine | Structure | Similar cyclopropane structure; lacks furan moiety | Potentially similar pharmacological properties |
| N-[[5-(propylaminomethyl)furan-2-yl]methyl]cyclopropanamine | Structure | Contains furan; different substituent on cyclopropane | Investigated for biological activity |
| 5-Fluoro-N-methylfuran-2-carboxamide | Structure | Furan-based; lacks cyclopropane structure | Studied for anti-inflammatory properties |
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds related to this compound:
- Anti-inflammatory Studies : Research has demonstrated that derivatives of cyclopropanamines can inhibit COX enzymes effectively, correlating their structure with anti-inflammatory activity through quantitative structure-activity relationship (QSAR) studies .
- Anticancer Activity : In vitro studies on related compounds have shown selective cytotoxicity towards cancer cell lines expressing mutant types of key signaling proteins. For instance, one study reported that certain derivatives inhibited the phosphorylation of Akt and mTOR, leading to decreased cell viability in cancer models .
- Neuroprotective Effects : Compounds similar to this compound have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases where oxidative stress plays a significant role .
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions :
Cyclopropanation : Use diazomethane or vinyl ethers to form the cyclopropane ring via [2+1] cycloaddition .
Furan Functionalization : Introduce the 4-fluorophenyl group using Suzuki–Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic deprotection .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water for high-purity isolates (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., trans/cis coupling constants) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₂FNO, exact mass 217.0903) .
- HPLC-PDA : Assess purity (>98%) and detect impurities using C18 columns with acetonitrile/water mobile phases .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) or cytochrome P450 isoforms using fluorogenic substrates .
- Receptor Binding : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors via competitive radioligand assays (e.g., [³H]ketanserin for 5-HT₂A) .
- In Vivo Models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) with dose ranges of 1–50 mg/kg .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), methoxy, or trifluoromethyl groups at the 4-fluorophenyl position to assess electronic effects .
- Ring Modifications : Replace cyclopropane with aziridine or furan with thiophene to evaluate steric and electronic impacts on bioactivity .
- Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses at 5-HT₂A receptors, focusing on hydrogen bonding with Ser159 and π-π stacking with Phe234 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residue interactions .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Re-test using identical buffer conditions (e.g., pH 7.4, 1% DMSO) and cell lines (e.g., HEK293 for receptor assays) .
- Orthogonal Validation : Confirm activity via calcium flux assays (FLIPR) if radioligand data is inconsistent .
- Structural Verification : Re-analyze compound purity and stereochemistry (e.g., chiral HPLC for enantiomer separation) .
Q. What methodologies are recommended for studying metabolic stability and toxicity?
- Methodological Answer :
- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- CYP Inhibition Screening : Use luminescent substrates (e.g., P450-Glo™) to assess inhibition of CYP3A4/2D6 .
- AMES Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 .
Q. How can the compound’s selectivity for specific receptor subtypes be optimized?
- Methodological Answer :
- Chimeric Receptor Studies : Engineer 5-HT₂A/2C chimeras to pinpoint binding domain residues .
- Alanine Scanning Mutagenesis : Identify critical receptor residues (e.g., Asp155 in 5-HT₂A) for ligand interaction .
- Pharmacophore Modeling : Develop 3D QSAR models to prioritize analogs with enhanced selectivity .
Q. What approaches are used to separate enantiomers and evaluate their distinct bioactivities?
- Methodological Answer :
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm enantiomer identity and correlate optical rotation with receptor binding .
- In Vivo Pharmacokinetics : Compare AUC and Cmax of (R)- and (S)-enantiomers in rodent plasma .
Q. How can synergy with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Isobologram Analysis : Test fixed-ratio combinations (e.g., 1:1 to 1:4) in cell viability assays to calculate combination indices (CI <1 indicates synergy) .
- Transcriptomic Profiling : Use RNA-seq to identify pathways modulated by the compound alone vs. in combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
